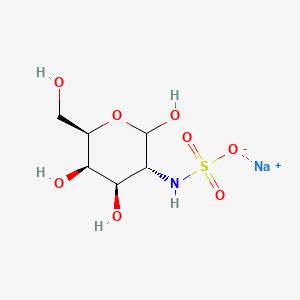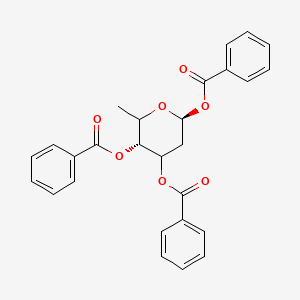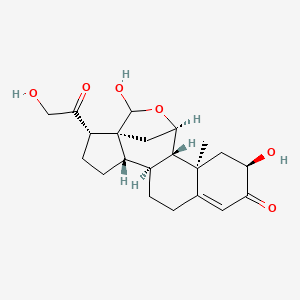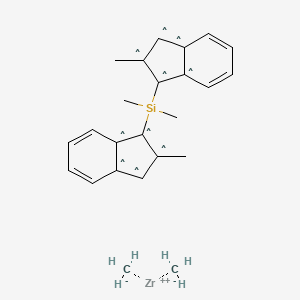
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic organic compound, and contains both an aldehyde and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-ethyl-3-hydroxybutanoic acid, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the furan ring.
Another method involves the oxidation of 4-ethyl-5-hydroxy-tetrahydrofuran-3-yl-methanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to an aldehyde while maintaining the integrity of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization and oxidation steps. Additionally, solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 4-Ethyl-5-oxo-tetrahydro-furan-3-yl-acetic acid
Reduction: 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol
Substitution: Halogenated or nitrated derivatives of the furan ring
Scientific Research Applications
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring may interact with hydrophobic pockets in biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-5-oxo-tetrahydro-furan-3-yl)-acetic acid
- 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol
- 4-Ethyl-3-hydroxybutanoic acid
Uniqueness
(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is unique due to the presence of both aldehyde and ketone functional groups within the same molecule, which allows it to participate in a wide range of chemical reactions. Its furan ring structure also imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-ethyl-5-oxooxolan-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-6(3-4-9)5-11-8(7)10/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVCNIBONSAOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697676 |
Source


|
| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144128-27-8 |
Source


|
| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)








